molecular formula C10H15NS B1298509 N-(thiophen-2-ylmethyl)cyclopentanamine CAS No. 58924-50-8

N-(thiophen-2-ylmethyl)cyclopentanamine

Cat. No. B1298509
CAS RN: 58924-50-8
M. Wt: 181.3 g/mol
InChI Key: CRLHPNUFQXBBAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives is well-documented in the provided papers. For instance, the synthesis of cyclometalated platinum(II) thiophenolate complexes is described, involving the reaction of chloro complexes with sodium thiophenolate to yield the desired products in good yields . Another study reports the synthesis of a heterocyclic amide derivative by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Additionally, a facile synthesis method for a cyanothiophene derivative using microwave-assisted Gewald reaction is presented, highlighting the advantages of short reaction times and environmentally benign procedures .

Molecular Structure Analysis

The molecular structures of thiophene derivatives are characterized using various analytical techniques. Single crystal X-ray crystallography is used to determine the crystal packing and hydrogen bonding interactions in these compounds . The crystal structure analysis reveals details such as the conformation of the cyclohexene ring and the planarity of the thiophene ring . Furthermore, Hirshfeld surface analysis is employed to understand the intermolecular interactions contributing to the crystal packing .

Chemical Reactions Analysis

The papers discuss the chemical reactions and interactions of thiophene derivatives. For example, the electrochemical properties of the cyclometalated platinum(II) thiophenolate complexes are examined, showing reversible and quasi-reversible reductions and irreversible oxidations . The interactions between a cyanothiophene derivative and DNA bases are computed using the electrophilicity-based charge transfer method, indicating the potential for biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are explored through various studies. The solvatochromism of platinum(II) thiophenolate complexes is investigated, with absorption maxima correlating with a charge-transfer-based solvent scale . The antioxidant and antimicrobial activities of a cyanothiophene derivative are evaluated, revealing significant properties that could be relevant for pharmaceutical applications . The antitumor activities of various heterocyclic compounds derived from a cyanoacetamido moiety are also studied, with many compounds showing high inhibitory effects on different human cancer cell lines .

Scientific Research Applications

Fungicidal Activity

  • Scientific Field : Agricultural Chemistry
  • Application Summary : Thiophene derivatives have been used in the development of fungicides . Specifically, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and tested for their fungicidal activity .
  • Methods of Application : These compounds were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
  • Results : The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .

Material Science and Medicinal Chemistry

  • Scientific Field : Material Science and Medicinal Chemistry
  • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application : The synthesis of thiophene derivatives involves various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
  • Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLHPNUFQXBBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359386
Record name N-(thiophen-2-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)cyclopentanamine

CAS RN

58924-50-8
Record name N-(thiophen-2-ylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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